molecular formula C8H5ClO3 B095519 6-Chloropiperonal CAS No. 15952-61-1

6-Chloropiperonal

Cat. No. B095519
CAS RN: 15952-61-1
M. Wt: 184.57 g/mol
InChI Key: VRNADRCOROWLJC-UHFFFAOYSA-N
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Description

6-Chloropiperonal is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related chlorinated compounds and their analysis in various contexts. For instance, the first paper discusses the analysis of chloroanisoles and chlorophenols in biological tissue, which are chlorinated aromatic compounds similar to 6-chloropiperonal . The second paper focuses on the monitoring of 6-chloronicotinic acid in human urine, which is a metabolite of the pesticide imidacloprid and contains a chlorine atom in its structure . These studies suggest that the analysis of chlorinated compounds, including 6-chloropiperonal, is significant in environmental and biological monitoring.

Synthesis Analysis

The synthesis of 6-chloropiperonal is not explicitly covered in the provided papers. However, the methodologies used for the analysis of similar chlorinated compounds could potentially be adapted for the synthesis and analysis of 6-chloropiperonal. For example, the method of ethylation and gas chromatography used in the first paper could be relevant for the synthesis or purification steps of 6-chloropiperonal .

Molecular Structure Analysis

Neither of the provided papers directly analyzes the molecular structure of 6-chloropiperonal. However, the structure of 6-chloronicotinic acid mentioned in the second paper includes a chlorine atom and a pyridine ring, which could be structurally related to the piperonal part of 6-chloropiperonal . Understanding the molecular structure of related compounds can provide insights into the reactivity and properties of 6-chloropiperonal.

Chemical Reactions Analysis

The chemical reactions involving 6-chloropiperonal are not discussed in the provided papers. However, the papers do deal with the analysis of chlorinated compounds, which often undergo reactions such as dechlorination, substitution, and oxidation . These types of reactions could also be relevant to 6-chloropiperonal, given its chlorinated nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropiperonal are not detailed in the provided papers. However, the analysis techniques described, such as solid-phase extraction and gas chromatography-tandem mass spectrometry, are commonly used to determine such properties of chemical compounds . These methods could be applied to 6-chloropiperonal to ascertain its properties, such as solubility, volatility, and stability.

Scientific Research Applications

  • Photosensitizing Agents in Cancer Therapy : 6-Chloropiperonal derivatives, specifically chlorins, have been studied for their potential in photodynamic therapy (PDT) of cancer. Boronated derivatives of chlorin e6, a chlorin derived from 6-Chloropiperonal, have shown increased binding to albumin and potent sensitization of cells to illumination, indicating potential for enhanced efficacy in PDT (Ol’shevskaya et al., 2009).

  • Synthesis of Novel Pharmaceuticals : Research has been conducted on synthesizing new pharmaceutical compounds using 6-Chloropiperonal. For instance, the synthesis of nalorphine-6-sulfate and -glucuronide from 6-Chloropiperonal has been explored for enhanced analgesic effects and potential opioid receptor interaction (Oguri et al., 1984).

  • Antioxidant Properties in Environmental Toxicology : Studies have shown that 6-Gingerol-rich fraction from Zingiber officinale, which can be synthesized using 6-Chloropiperonal, exhibits protective properties against oxidative damage and inflammation, suggesting its potential use in mitigating environmental toxicants such as chlorpyrifos (Abolaji et al., 2017).

  • Development of Boron Neutron Capture Therapy Agents : 6-Chloropiperonal derivatives have been utilized in the synthesis of boronated chlorin e6 conjugates for boron neutron capture therapy (BNCT), a novel cancer treatment strategy. These conjugates have shown potential in targeting and accumulating in cancer cells, though their efficacy in BNCT requires further investigation (Bregadze et al., 2009).

  • Synthesis of Alkaloids : 6-Chloropiperonal has been used as a starting material in the total synthesis of novel alkaloids with potential biological activity. This demonstrates its utility in the field of natural product synthesis and medicinal chemistry (Razafimbelo et al., 1996).

Safety And Hazards

The safety data sheet for 6-Chloropiperonal indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

6-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNADRCOROWLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166674
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropiperonal

CAS RN

15952-61-1
Record name 6-Chloropiperonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15952-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Razafimbelo, M Andriantsiferana, G Baudouin… - Phytochemistry, 1996 - Elsevier
… The structure of the new phenanthridine alkaloid has been established by spectroscopic methods and confirmed by total synthesis using 6-chloropiperonal and 3-benzyloxyaniline as …
Number of citations: 39 www.sciencedirect.com
AMB Orr, R Robinson, MM Williams - Journal of the Chemical Society …, 1917 - pubs.rsc.org
… In a neutral solvent, such as carbon disulphide or carbon tetrachloride, the yields of bromopiperonal and of 6-chloropiperonal (I) are excellent, and by-products are reduced to a …
Number of citations: 4 pubs.rsc.org
CM Plummer, TW Breadon, JR Pearson, OAH Jones - Science & Justice, 2016 - Elsevier
… Interestingly, it was discovered that a chlorinated analogue of piperonal (6-chloropiperonal) was created during the oxidation process by an as yet unknown mechanism. This impurity …
Number of citations: 18 www.sciencedirect.com
BH Alexander, SI Gertler, TA Oda… - The Journal of …, 1960 - ACS Publications
… is viathe reaction of 6-chloropiperonal with the appropriate Grignard reagent. This starting material, 6-chloropiperonal, was prepared … In a simpler procedure the 6-chloropiperonal was …
Number of citations: 24 pubs.acs.org
J Razafimbelo, G Baudouin, F Tillequin… - Chemical and …, 1998 - jstage.jst.go.jp
… Condensation of 5-amino, 6-amino, 7-amino and 8-amino-2,2-dimethyl-ZH-chromenes with either 6-bromoveratraldehyde or 6-chloropiperonal afforded the corresponding Schifl' bases, …
Number of citations: 7 www.jstage.jst.go.jp
CY Hopkins, M Chisholm… - Canadian Journal of …, 1945 - cdnsciencepub.com
… have been prepared by condensing the following aldehydes with sodium cyanoacetate: 1-naphthaldehyde, 2,3-dimethoxybenzaldehyde, 3,4-diethoxybenzaldehyde, 6-chloropiperonal, …
Number of citations: 6 cdnsciencepub.com
M Arai - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
In the first part of this series1), the author reported on the action of sulfuryl chloride on aromatic aldehyde(including anisaldehyde) in the presence of benzoyl peroxide. The reaction …
Number of citations: 9 www.journal.csj.jp
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
S Prado, S Michel, F Tillequin, M Koch, B Pfeiffer… - Bioorganic & medicinal …, 2004 - Elsevier
… 4 and 5 on the benzyl moiety, were prepared by condensation of 5-aminoquinoline (12) and 5-aminoisoquinoline (13) either with 6-bromoveratraldehyde (14) or with 6-chloropiperonal (…
Number of citations: 53 www.sciencedirect.com
CY Hopkins, MJ Chisholm - Canadian Journal of Research, 1946 - cdnsciencepub.com
New instances of nuclear chlorination of benzene derivatives by the action of cold aqueous sodium hypochlorite are reported. The reaction gives good yields of monochloro derivatives …
Number of citations: 41 cdnsciencepub.com

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